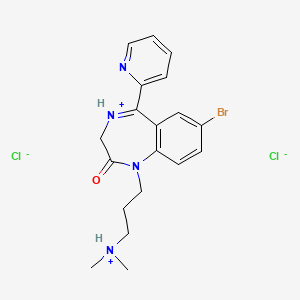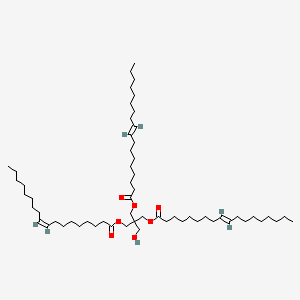
Potassium abietate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium abietate is an organic compound with the chemical formula C20H29KO2. It is a potassium salt of abietic acid, which is a major component of rosin. This compound is known for its applications in various industrial processes, particularly in the production of soaps and as a surfactant.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium abietate is typically synthesized by reacting abietic acid, which is derived from the distillation of turpentine, with potassium hydroxide. The reaction produces this compound along with water and ethanol as by-products .
Industrial Production Methods: The industrial production of this compound involves the large-scale reaction of abietic acid with potassium hydroxide under controlled conditions. The process is designed to maximize yield and purity, ensuring that the final product meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium abietate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agents and conditions used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, including halogens and alkylating agents, can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield dehydroabietane derivatives .
Wissenschaftliche Forschungsanwendungen
Potassium abietate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Medicine: Research has explored its potential use in developing new antimicrobial agents.
Wirkmechanismus
The mechanism of action of potassium abietate involves its interaction with cell membranes and proteins. As a surfactant, it reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in cleaning applications, where it helps to emulsify oils and fats, making them easier to remove .
Vergleich Mit ähnlichen Verbindungen
Sodium abietate: Similar to potassium abietate but uses sodium instead of potassium.
Calcium abietate: Another salt of abietic acid, using calcium as the cation.
Magnesium abietate: Uses magnesium as the cation.
Uniqueness: this compound is unique due to its specific potassium ion, which imparts different solubility and reactivity properties compared to its sodium, calcium, and magnesium counterparts. These differences can influence its effectiveness and suitability for various applications .
Eigenschaften
CAS-Nummer |
23250-44-4 |
|---|---|
Molekularformel |
C20H29KO2 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
potassium;1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C20H30O2.K/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;+1/p-1 |
InChI-Schlüssel |
NVJCKICOBXMJIJ-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[K+] |
Verwandte CAS-Nummern |
514-10-3 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine](/img/structure/B13744185.png)





![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide](/img/structure/B13744224.png)
![2,7-Dichloro-[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B13744230.png)
![2-methoxycarbonyl-6-[(E)-2-phenylethenyl]benzoic acid](/img/structure/B13744251.png)




